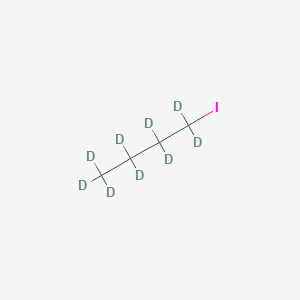
1-Iodobutane-d9
Overview
Description
1-Iodobutane-d9, also known as this compound, is a useful research compound. Its molecular formula is C4H9I and its molecular weight is 193.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis and Molecular Structure 1-Iodobutane is extensively studied in conformational analysis. High-resolution rotational spectroscopy has revealed insights into the structure of 1-iodobutane, identifying conformers such as anti-anti-, gauche-anti-, and gauche-gauche-conformers. The analysis involved determining rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants (NQCCs), offering a detailed view of its molecular structure and behavior (Arsenault et al., 2017).
Interaction with Aromatic Hydrocarbons The refractive indices of binary mixtures of 1-iodobutane with various aromatic hydrocarbons have been studied, providing insights into molecular interactions. By measuring refractive indices across different compositions and temperatures, researchers have analyzed intermolecular interactions and the validity of various mixing rules in these mixtures (Sangita S Sharma, 2015).
Nanomaterial Interactions Studies have shown that 1-iodobutane interacts interestingly with nanocrystalline materials like MgO. The reaction dynamics, surface modification, and the mechanism of dehydroiodination over nanocrystalline MgO samples have been investigated, offering insights into surface chemistry and material science applications (Mishakov et al., 2005).
Catalytic Applications 1-Iodobutane has been used in catalytic applications, such as in the preparation of palladium complexes for catalytic reactions. These studies offer insights into the design of efficient and recyclable catalysts for organic synthesis and have implications for industrial and pharmaceutical chemistry (Ji‐Chang Xiao et al., 2004).
Mechanism of Action
Target of Action
1-Iodobutane-d9, also known as Butyl-d9 iodide, is a uniformly deuterated organic compound . It is primarily used as an alkylating agent in synthesis . Alkylating agents are compounds that are capable of introducing an alkyl group into other substances, particularly into organic compounds. They play a crucial role in organic synthesis, where they are used to modify the structure of molecules.
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59012-24-7 | |
| Record name | 1-Iodobutane-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 1-iodobutane-d9 in the context of vibrational analysis?
A1: this compound, the deuterated analog of 1-iodobutane, plays a crucial role in vibrational analysis. By substituting hydrogen atoms with deuterium, which has a significantly different mass, researchers can observe isotopic shifts in vibrational frequencies. These shifts help in assigning vibrational modes to specific molecular motions and refining the force field parameters used to describe the molecule's vibrational behavior [, ]. This information is essential for understanding the molecule's structure and its interactions with other molecules.
Q2: Can you elaborate on the structural characteristics of this compound and how its spectroscopic data contributes to force field development?
A2: this compound (C4D9I) has a molecular weight of 207.04 g/mol. While the provided abstracts do not detail specific spectroscopic data, we can infer the techniques used. Vibrational analysis likely involves Infrared (IR) and Raman spectroscopy to obtain vibrational frequencies. These frequencies, along with those from its non-deuterated counterpart, are used to refine force field parameters. The force field, a set of mathematical functions and constants, aims to accurately predict various molecular properties, including vibrational frequencies. By comparing experimental and calculated frequencies for both 1-iodobutane and this compound, researchers can develop a more reliable and transferable force field applicable to a wider range of primary iodides [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


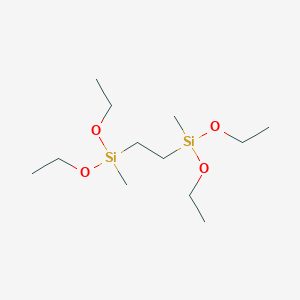
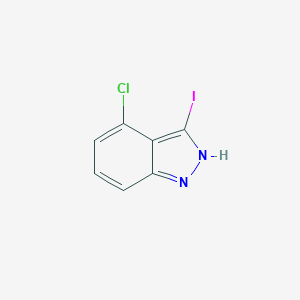
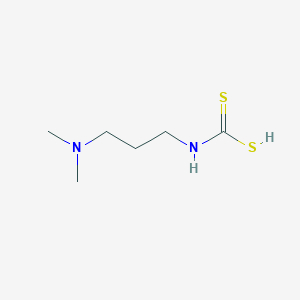
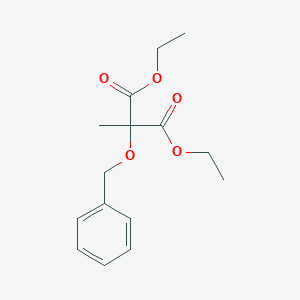
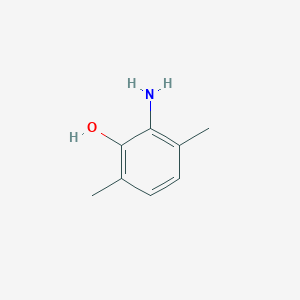
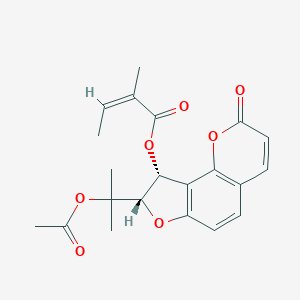
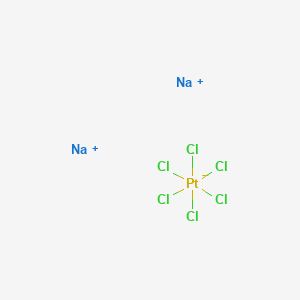
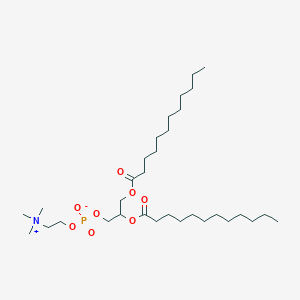
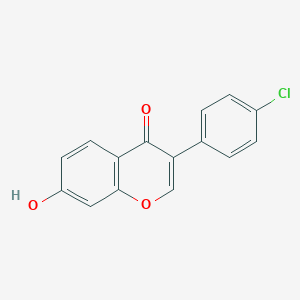
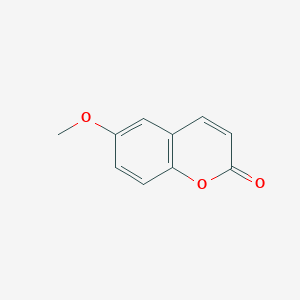
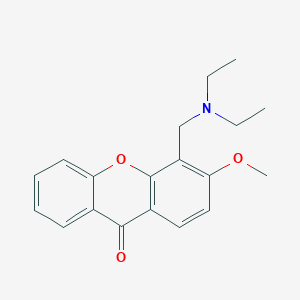
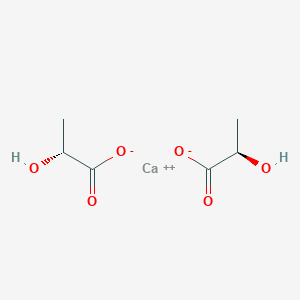
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

